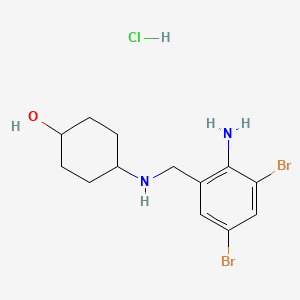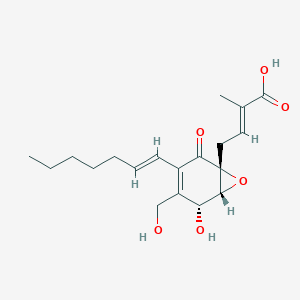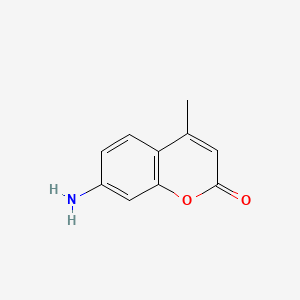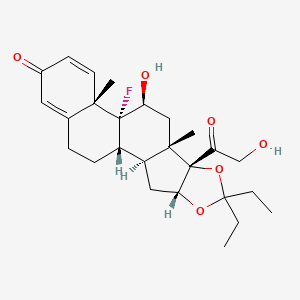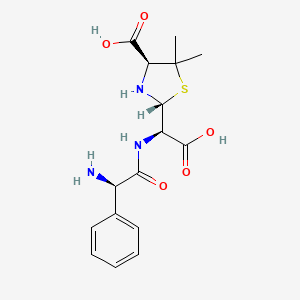
Ampicilloic Acid
説明
Ampicilloic Acid is a chemical compound with the molecular formula C16H21N3O5S . It has an average mass of 367.420 Da and a mono-isotopic mass of 367.120178 Da . It is an impurity of Ampicillin, an antibiotic used for the treatment of various bacterial infections .
Synthesis Analysis
The synthesis of Ampicilloic Acid involves complex chemical reactions. A study on the degradation of ampicillin, a β-lactam antibiotic, revealed that Cu(II)-catalyzed hydrolysis plays a key role in antibiotic degradation . The oxidation of ampicillin preferentially occurred on the β-lactam structure .
Molecular Structure Analysis
Ampicilloic Acid has 4 defined stereocentres . The molecular structure of Ampicilloic Acid is complex, with multiple functional groups including amino, carboxyl, and thiazolidine groups .
Chemical Reactions Analysis
The degradation of Ampicilloic Acid involves both hydrolysis and oxidation. The Cu(II)-catalyzed degradation of ampicillin, a typical β-lactam antibiotic, was evaluated under various environmental conditions . The oxidation of ampicillin preferentially occurred on the β-lactam structure .
Physical And Chemical Properties Analysis
Ampicilloic Acid has a density of 1.4±0.1 g/cm3, a boiling point of 707.1±60.0 °C at 760 mmHg, and a flash point of 381.4±32.9 °C . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 6 freely rotating bonds .
科学的研究の応用
-
Chromatographic Methods for Quantitative Determination
- Field : Chromatographic Science
- Application : Two accurate, precise and sensitive high-performance thin layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) methods were developed for assay of ampicillin (AMP) and dicloxacillin (DX) in the presence of their impurity, 6-aminopenicillanic acid (APA) .
- Method : Method (A) is HPTLC method; using silica gel HPTLC F 254 plates as a stationary phase with methanol: chloroform: acetic acid (1:9: 0.2, by volume) as a developing system. Method (B) is reversed phase- HPLC which depended on isocratic elution using C 18 column and mobile phase consisting of acetonitrile: water (60:40, v / v ), pH adjusted to 4 with orthophosphoric acid, at a flow rate of 1 mL min −1 and ultraviolet detection at 240 nm .
- Results : The proposed methods were validated as per ICH guidelines and their linearity was evident in the ranges of 0.5–2 μg band −1, 0.4–2 μg band −1 and 0.2–1.2 μg band −1 for method (A) and 5–40 μg mL −1, 5–40 μg mL −1 and 2–16 μg mL −1 for method (B) for AMP, DX and APA, respectively .
- Stability Studies of Ampicillin
- Field : Biochemistry
- Application : This research conducted short-term stability studies of ampicillin in aqueous solution and human plasma .
- Method : LC-UV–MS/MS was used to demonstrate the conversion of ampicillin into two diastereomeric forms of ampicilloic acid . The stability studies demonstrated degradation greater than 10% for ampicillin in human plasma at 20°C, 2°C and −20°C after 15 hours, 2.7 days, and 11 days respectively .
- Results : The results showed that ampicillin is not stable in human plasma at various temperatures over time .
- Antibiotic Resistance Studies
- Field : Microbiology
- Application : This research focused on the development of antibiotic-resistant “superbugs” and the role of antibiotics in this process . The study highlighted the importance of proper antibiotic disposal and treatment to prevent the spread of antibiotic resistance .
- Method : The study involved the analysis of wastewater containing antibiotics, including ampicillin . The researchers investigated the effects of these antibiotics on the microbial communities present in the wastewater .
- Results : The study found that the extensive use of antibiotics and their release into the environment without treatment is one of the major causes of the outbreak of antibiotic-resistant pathogens in recent years .
将来の方向性
The future directions of Ampicilloic Acid research could involve further investigation into its degradation mechanisms and potential applications. The study of Cu(II)-catalyzed degradation of ampicillin has important implications in predicting β-lactam antibiotic transformation and fate in the natural environment .
特性
IUPAC Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10+,11+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWOPKDXRJNHV-MPPDQPJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186417 | |
| Record name | Ampicilloic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ampicilloic Acid | |
CAS RN |
32746-94-4 | |
| Record name | Ampicilloic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicilloic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPICILLOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9384342O2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)
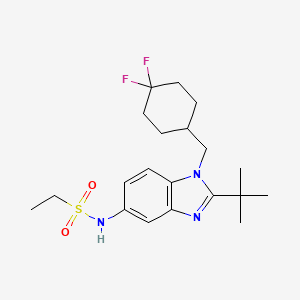
![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
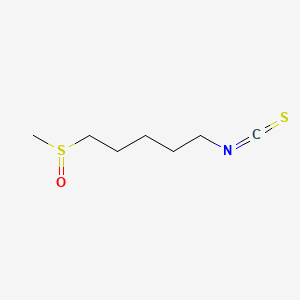
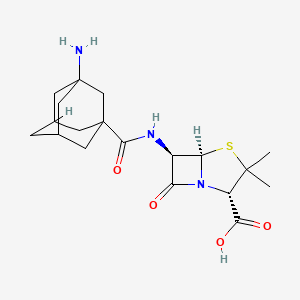
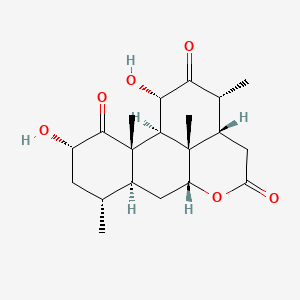
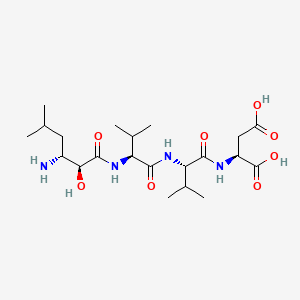
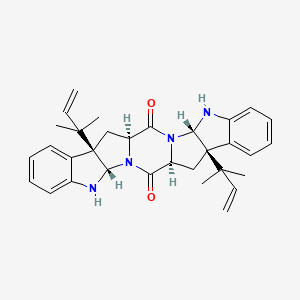
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
